C24H29NO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H29NO3 donepezil . Donepezil is a piperidine derivative and is primarily used as a medication to treat the symptoms of Alzheimer’s disease. It functions as an acetylcholinesterase inhibitor, which helps increase the concentration of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Donepezil is synthesized through a multi-step process. The synthesis typically begins with the preparation of 5,6-dimethoxyindanone, which is then reacted with benzylpiperidine under specific conditions to form donepezil. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of donepezil involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into tablets or transdermal patches for medical use .
Chemical Reactions Analysis
Types of Reactions
Donepezil undergoes various chemical reactions, including:
Oxidation: Donepezil can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert donepezil into its reduced forms.
Substitution: Donepezil can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Donepezil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition.
Biology: Investigated for its effects on neurotransmitter levels and neuronal function.
Medicine: Primarily used to treat Alzheimer’s disease and other forms of dementia.
Industry: Utilized in the development of new pharmaceuticals targeting cognitive disorders.
Mechanism of Action
Donepezil exerts its effects by selectively and reversibly inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic transmission, which is beneficial in alleviating the cognitive symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
Galantamine: Also used for Alzheimer’s disease, with a similar mechanism of action.
Tacrine: An older acetylcholinesterase inhibitor with more side effects compared to donepezil.
Uniqueness of Donepezil
Donepezil is unique due to its high selectivity for acetylcholinesterase and its relatively long half-life, which allows for once-daily dosing. It also has a favorable side effect profile compared to other acetylcholinesterase inhibitors .
Properties
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)17-21-22(26)13-12-19-20(16-23(27)28-24(19)21)18-10-8-7-9-11-18/h7-13,16,26H,3-6,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZILMAYVKYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.